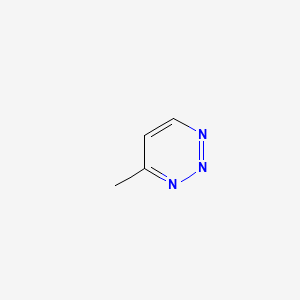

4-Methyl-1,2,3-triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-1,2,3-triazine is a useful research compound. Its molecular formula is C4H5N3 and its molecular weight is 95.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

4-Methyl-1,2,3-triazine derivatives have shown promise in the development of therapeutic agents. Research indicates that these compounds can act as multi-target inhibitors for diseases such as Alzheimer's disease. For instance, derivatives containing aryl phenoxy groups have been synthesized and demonstrated significant inhibition of the BACE1 enzyme, which is crucial in the pathogenesis of Alzheimer's disease. Compounds like 7c and 7d exhibited IC50 values of 8.55 µM and 11.42 µM respectively, highlighting their potential as therapeutic agents against neurodegenerative disorders .

| Compound | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| 7c | BACE1 | 8.55 ± 3.37 | Promising inhibitor for Alzheimer's disease |

| 7d | BACE1 | 11.42 ± 2.01 | Exhibits metal chelation and antioxidant properties |

Bioconjugation and Labeling Studies

The reactivity of this compound makes it an excellent candidate for bioorthogonal reactions, which are essential in bioconjugation studies. The compound's ability to undergo rapid reactions with amidines under mild conditions allows for effective labeling of biomolecules without interfering with biological systems. For example, studies have shown that methyl 1,2,3-triazine-5-carboxylate reacts significantly faster than unsubstituted triazines, making it suitable for applications in bioconjugation .

Table 2: Reactivity Comparison of Triazine Derivatives

| Triazine Type | Second Order Rate Constant (M⁻¹s⁻¹) | Reaction Time |

|---|---|---|

| Methyl-1,2,3-triazine-5-carboxylate (4-methyl) | ~10,000 times faster than unsubstituted triazine | <5 min |

| Unsubstituted triazine | Baseline | - |

Synthesis of Natural Products

The unique structure of this compound allows it to be utilized in the total synthesis of various natural products. Researchers have employed this compound in synthesizing complex molecules such as dihydrolysergic acid and pyrimidoblamic acid. The efficient cycloaddition reactions involving triazines pave the way for creating intricate molecular architectures that are difficult to achieve using traditional methods .

Antimicrobial and Antiviral Activities

Research on related triazine derivatives has indicated a broad spectrum of biological activities including antimicrobial and antiviral properties. Compounds derived from triazines have been reported to exhibit significant activity against various pathogens including bacteria and fungi. This suggests that similar derivatives of this compound could also possess these beneficial properties .

Table 3: Biological Activities of Triazine Derivatives

| Activity Type | Compound Type | Observed Effect |

|---|---|---|

| Antimicrobial | Various triazine derivatives | Effective against bacteria and fungi |

| Antiviral | Triazole fused compounds | Significant antiviral activity |

特性

CAS番号 |

77202-08-5 |

|---|---|

分子式 |

C4H5N3 |

分子量 |

95.10 g/mol |

IUPAC名 |

4-methyltriazine |

InChI |

InChI=1S/C4H5N3/c1-4-2-3-5-7-6-4/h2-3H,1H3 |

InChIキー |

FXKQPQOOZSXQAG-UHFFFAOYSA-N |

正規SMILES |

CC1=NN=NC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。